Propoxycaine-d4 Hydrochloride is classified as a small molecule drug and is categorized under local anesthetics. It acts primarily on voltage-gated sodium channels, inhibiting their activity to prevent nerve impulse transmission. The compound's molecular formula is , and it is identified by the CAS Registry Number 550-83-4.
The synthesis of Propoxycaine-d4 Hydrochloride involves several steps, typically starting from p-nitrobenzoic acid and diethylaminoethanol. The process includes:
These methods ensure the purity and efficacy of the final product, critical for its application in both research and clinical settings.
The molecular structure of Propoxycaine-d4 Hydrochloride can be represented as follows:
The structure features a benzene ring substituted with a p-nitro group, an ethyl chain linked to a nitrogen atom, and an ester functional group. This configuration contributes to its anesthetic properties by interacting with neuronal membranes.
Propoxycaine-d4 Hydrochloride participates in several chemical reactions typical for local anesthetics:
These reactions are essential for understanding how Propoxycaine-d4 functions as a local anesthetic and its potential interactions within biological systems.
The mechanism of action for Propoxycaine-d4 Hydrochloride involves:
This action results in localized anesthesia, making it useful for surgical procedures where pain management is necessary.
These properties are critical when considering the formulation of pharmaceutical products containing Propoxycaine-d4 Hydrochloride.
Propoxycaine-d4 Hydrochloride has several scientific applications:
Propoxycaine-d⁴ hydrochloride is a deuterated analog of the ester-type local anesthetic propoxycaine hydrochloride. Its systematic IUPAC name is 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate-d₄ hydrochloride, reflecting the strategic replacement of four hydrogen atoms with deuterium isotopes at specific molecular positions. The deuterium atoms are typically incorporated into the diethylamino moiety (–N(CD₂CD₃)₂), which minimizes alterations to the compound’s electronic properties while enabling precise tracking in experimental settings [1] [5].
The compound retains the core structure of its non-deuterated counterpart but exhibits distinct molecular identifiers:
Table 1: Nomenclature and Identifiers of Propoxycaine-d⁴ Hydrochloride
Classification | Identifier |
---|---|
IUPAC Name | 2-(Diethylamino-d₁₀)ethyl 4-amino-2-propoxybenzoate hydrochloride |
Molecular Formula | C₁₆D₄H₂₂N₂O₃·HCl |
CAS Number | 550-83-4 (base compound) |
Synonyms | Blockaine-d₄ hydrochloride; Ravocaine-d₄ hydrochloride |
InChI Key | Modified from GITPCGSPKUQZTE-UHFFFAOYSA-N (non-deuterated) |
¹H, ¹³C, and ²H NMR spectroscopy are pivotal for confirming the structure and deuteration efficiency of propoxycaine-d⁴ hydrochloride. Key spectral features include:
Table 2: NMR Spectral Signatures of Propoxycaine-d⁴ Hydrochloride
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 6.1–6.3 ppm | Doublet | H-3, H-5 (aromatic) |
¹H | 7.8 ppm | Singlet | H-6 (aromatic) |
¹³C | 165 ppm | Singlet | Carbonyl (C=O) |
¹³C | 46–48 ppm | Quartet (²Jₕ–D ≈ 2 Hz) | –N–CD₂– groups |
²H | ~2.6 ppm | – | Deuterated ethyl groups |
Deuterium incorporation induces the kinetic isotope effect (KIE), which alters metabolic pathways without significant structural perturbation. Key implications:
Table 3: Impact of Deuterium on Molecular Properties
Property | Non-Deuterated | Deuterated (d₄) | Functional Implication |
---|---|---|---|
Molecular Weight | 330.85 g/mol | 334.88 g/mol | Mass spectrometric differentiation |
Major Metabolic Site | N-Ethyl groups | Deuterium-protected | ↑ Metabolic stability |
pKa (predicted) | 8.96 | ∼8.96 | Unchanged ionization profile |
Hydrolysis Rate | High (esterase-mediated) | Unchanged | Similar duration at nerve terminals |
The deuterated and non-deuterated forms share identical anesthetic mechanisms but diverge in physicochemical and kinetic properties:
Table 4: Critical Differences Between Propoxycaine and Its Deuterated Analog
Parameter | Propoxycaine·HCl | Propoxycaine-d⁴·HCl |
---|---|---|
Molecular Weight | 330.85 g/mol | 334.88 g/mol |
Key Metabolic Pathway | N-Deethylation (rapid) | N-Deethylation (slowed by KIE) |
Mass Spectral Signature | [M]⁺ at m/z 330.85 | [M]⁺ at m/z 334.88 |
Membrane Binding (to GM1/Spectrin) | Moderate | Enhanced analytical detectability |
Primary Research Use | Clinical anesthetic | Metabolic tracer, receptor mapping |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: